O,S-Diethyl methylphosphonothioate

Description

The exact mass of the compound O,S-Diethyl methylphosphonothioate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality O,S-Diethyl methylphosphonothioate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about O,S-Diethyl methylphosphonothioate including the price, delivery time, and more detailed information at info@benchchem.com.

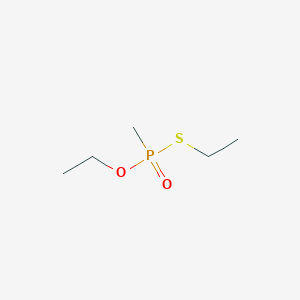

Structure

3D Structure

Properties

IUPAC Name |

1-[ethylsulfanyl(methyl)phosphoryl]oxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13O2PS/c1-4-7-8(3,6)9-5-2/h4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIMOGGQLCCAPQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C)SCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13O2PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40870981 | |

| Record name | Phosphonothioic acid, P-methyl-, O,S-diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40870981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2511-10-6 | |

| Record name | O,S-Diethyl P-methylphosphonothioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2511-10-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphonothioic acid, P-methyl-, O,S-diethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002511106 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphonothioic acid, P-methyl-, O,S-diethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphonothioic acid, P-methyl-, O,S-diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40870981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[ethylsulfanyl(methyl)phosphoryl]oxyethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Structural Dynamics and Synthetic Characterization of O,S-Diethyl Methylphosphonothioate (OSDMP)

Executive Summary

O,S-Diethyl methylphosphonothioate (OSDMP, CAS 2511-10-6) represents a critical structural motif in organophosphorus chemistry, serving primarily as a thermodynamic sink for its isomer, O,O-diethyl methylphosphonothioate, and as a high-fidelity simulant for V-series nerve agents (specifically VX).[1]

This guide addresses the structural dichotomy between the thionate (P=S) and thiolate (P=O) isomers.[1] While the thionate is kinetically formed, the thiolate (OSDMP) is thermodynamically favored due to the high bond dissociation energy of the phosphoryl group (P=O).[1] Understanding this "Thiono-Thiolo" rearrangement is essential for stability profiling in drug development and accurate forensic identification of chemical warfare agent (CWA) degradation products.[1]

Part 1: Molecular Anatomy & Stereochemistry[1]

Structural Isomerism

The core challenge in working with OSDMP is distinguishing it from its structural isomer, O,O-diethyl methylphosphonothioate.[1] The distinction lies in the location of the sulfur atom relative to the phosphorus center:

-

O,O-Isomer (Thionate): Sulfur is double-bonded to Phosphorus (P=S).[1]

-

O,S-Isomer (Thiolate - OSDMP): Sulfur is single-bonded to Phosphorus (P-S), and Oxygen is double-bonded (P=O).[1]

This structural difference dictates the chemical reactivity: the P-S bond in OSDMP is a "leaving group" mimic for the P-S bond in VX, making OSDMP a valuable simulant for hydrolysis studies.

Chirality at Phosphorus

OSDMP possesses a chiral phosphorus center, bonded to four distinct groups:

Consequently, OSDMP exists as a racemate of

Visualization: Structural Relationships

The following diagram illustrates the relationship between the precursor (O,O-isomer), the target (OSDMP), and the analyte (VX).[1]

Figure 1: The thermodynamic conversion of the thionate to the thiolate (OSDMP) and its structural homology to VX.

Part 2: Synthetic Pathways & The Thiono-Thiolo Rearrangement

The Pishchimuka Rearrangement

The most chemically significant pathway to OSDMP is the Thiono-Thiolo Rearrangement (often catalyzed by alkyl halides or heat).[1] This reaction is driven by the formation of the stronger P=O bond (approx. 544 kJ/mol) replacing the weaker P=S bond (approx. 335 kJ/mol).[1]

Mechanism:

-

Alkylation: The sulfur of the P=S bond acts as a nucleophile, attacking an electrophile (e.g., ethyl iodide).[1]

-

Intermediate: A quasi-phosphonium intermediate is formed.[1]

-

Dealkylation: The iodide ion attacks the α-carbon of the alkoxy group, cleaving the C-O bond and regenerating the alkyl iodide, leaving the P=O bond formed.

Protocol: Synthesis via Methylphosphonic Dichloride

For researchers requiring high-purity OSDMP without thionate contamination, a stepwise displacement approach is preferred over rearrangement.[1]

Safety: Organophosphorus compounds are potent AChE inhibitors.[1] Perform all steps in a fume hood with full PPE (butyl rubber gloves).

Reagents:

-

Methylphosphonic dichloride (MPDC)[1]

-

Ethanol (anhydrous)[1]

-

Ethanethiol (EtSH)[1]

-

Triethylamine (Et₃N) as base scavenger[1]

-

Dichloromethane (DCM) solvent[1]

Step-by-Step Methodology:

-

Preparation of Intermediate (Ethyl methylphosphonochloridate):

-

Thiolation (Formation of P-S bond):

-

To the same reaction vessel at 0°C, add a mixture of Ethanethiol (1.1 eq) and Et₃N (1.1 eq).

-

Allow the mixture to warm to room temperature and stir for 12 hours.

-

Observation: Heavy precipitation of triethylamine hydrochloride salts will occur.[1]

-

-

Workup & Purification:

Figure 2: Stepwise synthetic workflow for OSDMP preventing thionate contamination.

Part 3: Spectroscopic Validation (The Fingerprint)[1]

Accurate identification relies on distinguishing the P=O (thiolate) from the P=S (thionate).[1]

Comparative Data Table

| Feature | O,O-Isomer (Thionate) | O,S-Isomer (Thiolate - OSDMP) | Diagnostic Note |

| Structure | Me-P(=S)(OEt)₂ | Me-P(=O)(OEt)(SEt) | S-location is key |

| ³¹P NMR | δ 90 – 100 ppm | δ 50 – 60 ppm | P=O is significantly upfield |

| IR Spectrum | ν(P=S) 600–800 cm⁻¹ | ν(P=O) 1200–1260 cm⁻¹ | Look for strong P=O band |

| ¹H NMR | Methyl doublet (J_PH ≈ 17 Hz) | Methyl doublet (J_PH ≈ 17 Hz) | Similar Me-P coupling |

| Hydrolysis | Slow; releases Ethanol | Fast; releases Ethanethiol | Smell test (Rotten eggs) |

Interpretation of ³¹P NMR

The most definitive proof of structure is ³¹P NMR.[1]

-

The Thionate (P=S) resonates downfield (deshielded).[1]

-

The Thiolate (P=O) resonates upfield (shielded) relative to the thionate.[1]

-

Protocol: Acquire ³¹P{¹H} (proton-decoupled) spectrum in CDCl₃.[1] A singlet at ~55 ppm confirms OSDMP.[1] If a peak appears at ~95 ppm, the sample contains the O,O-isomer.[1]

Part 4: Hydrolytic Stability & Degradation[1]

OSDMP is used as a simulant because its hydrolysis pathway mimics the detoxification of VX.[1] The P-S bond is the "weak link" susceptible to nucleophilic attack by water or hydroxide.

Degradation Pathway[1]

-

Nucleophilic Attack: Hydroxide (OH⁻) attacks the Phosphorus center.[1]

-

Leaving Group Departure: The ethanethiolate ion (EtS⁻) is expelled.[1] This mimics the expulsion of the toxic amine thiol in VX.[1]

-

Product Formation: The stable Ethyl methylphosphonic acid (EMPA) is formed.[1]

Self-Validating Protocol: Hydrolysis Verification

To confirm you have synthesized OSDMP and not the O,O-isomer:

-

Take 50 mg of product.[1]

-

Add 0.5 mL of 1M NaOH.

-

Sensory Check: Immediate release of a foul "rotten egg" odor indicates Ethanethiol .[1]

-

Note: The O,O-isomer releases ethanol (odorless/sweet) and hydrolyzes much slower.[1]

-

-

GC-MS Check: Acidify the solution, extract with ethyl acetate, and run GC-MS. Look for the EMPA peak (often derivatized with BSTFA for detection).[1]

Figure 3: Hydrolysis mechanism showing the cleavage of the P-S bond.[1]

Part 5: Toxicological Context[1]

While OSDMP is a "simulant," it is not harmless .[1]

-

Mechanism: Like VX, OSDMP phosphorylates the serine residue in the active site of Acetylcholinesterase (AChE).[1]

-

Potency: OSDMP is significantly less potent than VX because the leaving group (ethanethiol) is less specific for the AChE anionic site than the amine thiol of VX. However, it still poses a risk of cumulative toxicity.[1]

-

GHS Classification:

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 556615, O-Ethyl methylphosphonothioate.[1] Retrieved from .[1]

-

National Institute of Standards and Technology (NIST). O,S-Diethyl methylphosphonothioate Mass Spectrum and Properties.[1] NIST Chemistry WebBook, SRD 69.[1] Retrieved from .[1]

-

Sigma-Aldrich. O,O-Diethyl methylphosphonothioate Product Specification (Isomer Comparison). Retrieved from .[1]

-

Finegold, H. (1960). Structure of O,O-Diethyl Methylphosphonothioate and Conjugative Properties of the P=S Bond.[1] Journal of the American Chemical Society.[1] (Foundational text on P=S vs P=O characterization).

-

Centers for Disease Control and Prevention (CDC). VX: Nerve Agent | NIOSH.[1] (Context for simulant relevance). Retrieved from .[1]

Sources

Technical Deep Dive: The Michaelis-Arbuzov Reaction in Phosphonate Synthesis

[1]

Executive Summary

The Michaelis-Arbuzov reaction (often simply "Arbuzov") remains the cornerstone methodology for forming carbon-phosphorus (C-P) bonds in modern organic synthesis.[1][2][3] Despite its discovery over a century ago, its relevance has surged with the increasing importance of phosphonates in pharmacology—ranging from antiviral nucleotide analogs (e.g., Tenofovir) to bone-targeting bisphosphonates.

This guide moves beyond the textbook definition to address the practical realities of the Arbuzov reaction: controlling the competing Perkow pathway, leveraging Lewis acid catalysis for thermally sensitive substrates, and implementing scalable protocols for drug development.

Mechanistic Anatomy: Beyond the Basics

The reaction is a two-step sequence converting a trivalent phosphorus ester (phosphite) into a pentavalent phosphonate.[4][2][5] Understanding the kinetics of the intermediate is crucial for troubleshooting.

The Kinetic Pathway

-

Nucleophilic Attack (

): The lone pair on the phosphorus attacks the electrophilic carbon of the alkyl halide.[2][5] This is the rate-determining step for hindered substrates. -

Quasiphosphonium Formation: A trialkoxyphosphonium halide intermediate is formed.

-

Dealkylation (

): The displaced halide ion attacks one of the alkoxy groups (specifically the

Visualization of the Mechanism

The following diagram illustrates the standard pathway and the critical dealkylation step.

Figure 1: The canonical Michaelis-Arbuzov pathway showing the transformation of P(III) to P(V).

Stereochemical Implications

Since both steps are typically

-

Step 1: Inversion of configuration at the alkyl halide carbon (if chiral).

-

Step 2: Inversion of configuration at the alkoxy carbon being removed.

-

Phosphorus Center: If the starting phosphite is chiral at phosphorus, the reaction proceeds with retention of configuration at the P atom, as the dealkylation does not affect the P-C bond formed.

Critical Parameters & The Perkow Competitor

The most significant challenge in Arbuzov chemistry is the competing Perkow reaction , particularly when reacting with

Arbuzov vs. Perkow Selectivity

The partition between these pathways depends on the "hardness" of the electrophile.

-

Arbuzov: Favored by attack at the softer Carbon center (

). -

Perkow: Favored by attack at the harder Carbonyl Carbon or Halogen (mechanism debated, but leads to O-phosphorylation).

Figure 2: Divergent pathways for

Reactivity Trends & Optimization Table

| Parameter | Trend / Observation | Optimization Strategy |

| Halide Reactivity | R-I > R-Br > R-Cl | Add catalytic NaI or LiI (Finkelstein conditions) to activate chlorides. |

| Alkyl Group (R') | Primary > Secondary >> Tertiary | Tertiary halides eliminate to alkenes. Use Lewis Acid catalysis for |

| Temperature | High T (120-160°C) often required | Use microwave irradiation to reduce time and side products. |

| Solvent | Neat (solvent-free) is common | If solvent needed, use non-polar (Toluene/Xylene) to destabilize ionic intermediates, accelerating collapse. |

Advanced Methodologies: The "Modern" Arbuzov

Traditional thermal conditions are often too harsh for complex drug scaffolds. Modern variations employ catalysis to lower activation energy.

Lewis Acid Catalysis (The ZnBr Method)

For thermally sensitive substrates, or when using secondary halides, Lewis acids like Zinc Bromide (ZnBr

-

Mechanism: The Lewis acid coordinates to the halide leaving group, facilitating the initial

attack, and subsequently aids in the dealkylation step. -

Protocol Note: This is essential for synthesizing phosphonates from benzyl or allyl alcohols (via in situ halide formation).

The Silyl-Arbuzov (TMS-Arbuzov)

Using tris(trimethylsilyl) phosphite (P(OTMS)

-

Advantage: The byproduct is TMS-X (volatile liquid), which is easily removed by distillation, unlike ethyl halides which are gaseous and toxic.

-

Hydrolysis: The resulting silyl phosphonate is easily hydrolyzed to the free phosphonic acid by water/methanol treatment.

Strategic Applications in Drug Discovery

Synthesis of HWE Reagents

The Arbuzov reaction is the primary route to generate phosphonates used in the Horner-Wadsworth-Emmons (HWE) olefination.

-

Target: Triethyl phosphonoacetate.

-

Reaction: Triethyl phosphite + Ethyl bromoacetate

Triethyl phosphonoacetate + EtBr. -

Utility: Stereoselective synthesis of

-unsaturated esters (e.g., in cinnamate synthesis).

Antiviral Nucleotide Analogs

The synthesis of acyclic nucleoside phosphonates (ANPs), such as precursors to Tenofovir , relies on Arbuzov chemistry.

-

Challenge: Alkylating the oxygen of a nucleoside side chain with a phosphonomethyl group.

-

Solution: Use of Diethyl (tosyloxy)methylphosphonate or similar electrophiles reacting with the nucleoside alkoxide (a variation, often called the Arbuzov-like alkylation), or reacting a chloromethyl ether side chain with triethyl phosphite.

Experimental Protocol: Synthesis of Diethyl Benzylphosphonate

Objective: Synthesis of Diethyl Benzylphosphonate via standard thermal Arbuzov conditions. Scale: 50 mmol.

Reagents

-

Benzyl Bromide: 8.55 g (50 mmol)

-

Triethyl Phosphite: 10.0 g (60 mmol, 1.2 equiv)

-

Equipment: Round-bottom flask, reflux condenser, distillation head (short path).

Step-by-Step Methodology

-

Setup: Equip a dry 50 mL round-bottom flask with a magnetic stir bar and a distillation head (Claisen adapter recommended to trap refluxing alkyl halide byproduct). Connect the outlet to a cold trap or scrubber (EtBr is volatile and toxic).

-

Addition: Add Benzyl Bromide (neat) to the flask.

-

Heating: Heat the flask to 100°C in an oil bath.

-

Reagent Addition: Add Triethyl Phosphite dropwise over 30 minutes. Note: Evolution of Ethyl Bromide (EtBr) gas will be observed. Ensure proper ventilation.

-

Reflux/Distillation: Increase bath temperature to 130-140°C. The EtBr byproduct (bp 38°C) will distill off. Continue heating for 2-4 hours until EtBr evolution ceases.

-

Monitoring: Check completion by TLC (Hexane/EtOAc) or

P NMR (Disappearance of P(OEt) -

Purification:

-

Remove excess Triethyl Phosphite by vacuum distillation (high vacuum).

-

The residue is usually sufficiently pure (>95%).[7] If needed, purify via vacuum distillation or flash chromatography (SiO

, 0-5% MeOH in DCM).

-

Troubleshooting Guide

| Issue | Diagnosis | Solution |

| Reaction Stalls | Incomplete dealkylation | Increase temperature or add a catalytic amount of NaI (to generate R-I in situ). |

| Product is Black/Tar | Polymerization or oxidation | Perform reaction under Nitrogen/Argon atmosphere. Ensure phosphite is freshly distilled. |

| Low Yield (Volatile Product) | Product lost during workup | If the product is low MW, avoid high vacuum. Use column chromatography. |

References

-

Bhattacharya, A. K., & Thyagarajan, G. (1981). The Michaelis-Arbuzov rearrangement.[4][1][2][5][8][9][10][11][12] Chemical Reviews, 81(4), 415–430. Link

-

Renard, P. Y., Vayron, P., & Mioskowski, C. (2003). Lewis Acid-Mediated Michaelis-Arbuzov Reaction at Room Temperature.[6][11] Organic Letters, 5(10), 1661-1664. Link

-

Wiemer, D. F. (2005). Synthesis of Phosphonates via Michaelis-Arbuzov Reaction.[4][1][5][6][7][9][10][11][12][13][14][15] Tetrahedron, 61(26), 6315-6337. Link

-

Pradere, U., et al. (2014). Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs. Chemical Reviews, 114(18), 9154–9218. Link

-

Abell, J. P., & Yamamoto, H. (2008). Catalytic Enantioselective Michaelis-Arbuzov Reaction.[10] Journal of the American Chemical Society, 130(32), 10521-10523. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. jk-sci.com [jk-sci.com]

- 3. chinesechemsoc.org [chinesechemsoc.org]

- 4. mdpi.com [mdpi.com]

- 5. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Perkow_reaction [chemeurope.com]

- 9. Improvements, Variations and Biomedical Applications of the Michaelis-Arbuzov Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chemrxiv.org [chemrxiv.org]

- 11. Arbuzov Reaction [organic-chemistry.org]

- 12. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Alcohol-based Michaelis–Arbuzov reaction: an efficient and environmentally-benign method for C–P(O) bond formation - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Water-Promoted Mild and General Michaelis-Arbuzov Reaction of Triaryl Phosphites and Aryl Iodides by Palladium Catalysis [organic-chemistry.org]

Technical Guide: Lawesson's Reagent in the Thionation of Phosphonates

[1][2]

Executive Summary

This technical guide details the mechanistic principles and experimental protocols for converting phosphonates (P=O) to thiophosphonates (P=S) using Lawesson's Reagent (LR).[1] While LR is ubiquitous in carbonyl thionation, its application to phosphorus centers requires distinct thermodynamic considerations due to the high bond dissociation energy of the P=O bond.[1] This document provides researchers with optimized workflows, safety mitigation strategies for H₂S byproducts, and mechanistic insights to maximize yield and purity in nucleotide analog and pesticide synthesis.[1]

The Chemical Imperative: Why Thionation?

The isosteric replacement of oxygen with sulfur in the phosphonyl group (

-

Enzymatic Stability: The P=S bond is significantly more resistant to hydrolysis by phosphatases and phosphodiesterases than P=O.[1] This is the foundational logic behind phosphorothioate oligonucleotides (antisense therapies), where sulfur substitution prevents rapid degradation in vivo.[1]

-

Lipophilicity: The thiophosphoryl group is less polar than its oxo-counterpart, enhancing membrane permeability—a critical factor for bioavailability in agrochemicals and CNS-targeting drugs.[1]

-

Chelation Properties: Sulfur is a softer Lewis base than oxygen, altering metal coordination kinetics, which is exploited in the design of metallo-enzyme inhibitors.[1]

Mechanistic Underpinnings

Unlike simple ketone thionation, the reaction with phosphonates is driven by the formation of a highly stable P-O bond in the byproduct, compensating for the energy cost of breaking the substrate's P=O bond.[1]

The Dissociation-Addition Pathway

Lawesson's Reagent exists as a dimer in the solid state.[1] Upon heating in solution (typically

-

Dissociation: The dimer breaks into monomeric aryl dithiophosphine ylides.[1]

-

Cycloaddition: The nucleophilic sulfur of the ylide attacks the phosphorus center of the substrate, while the substrate's oxygen attacks the ylide's phosphorus.[1]

-

Intermediate: A four-membered thiaoxaphosphetane ring forms.[1]

-

Cycloreversion: The ring collapses.[1] The high affinity of phosphorus for oxygen drives the formation of the LR-oxide byproduct (trimer/polymer), releasing the thiophosphonate.[1]

Figure 1: Mechanistic pathway of phosphonate thionation via Lawesson's Reagent.[2][1][3] The reaction is driven by the thermodynamic stability of the P-O bond in the byproduct.[1]

Optimization & Methodology

Solvent Selection

The reaction requires non-polar, anhydrous solvents.[1] The choice depends on the required activation energy (boiling point).[1]

| Solvent | Boiling Point | Application Context | Recommendation |

| THF | 66°C | Low-barrier substrates; heat-sensitive moieties.[1] | Good for initial screens, but often too cool for hindered phosphonates.[1] |

| Toluene | 110°C | The standard "workhorse" solvent.[1] | Excellent . Balances solubility and thermal activation.[1] |

| Xylene | 140°C | Sterically hindered or electron-deficient P=O groups.[1] | High Performance . Required when toluene reflux yields <50% after 24h.[1] |

| DCM | 40°C | Low temperature.[1] | Poor . Generally insufficient energy for P=O thionation.[1] |

Stoichiometry

While LR theoretically provides two sulfur atoms per molecule, the P=O bond is robust.[1]

Validated Protocol: Thionation of Diethyl Phosphonate

Objective: Conversion of Diethyl methylphosphonate to Diethyl methylthiophosphonate.

Materials

-

Substrate: Diethyl methylphosphonate (1.0 eq)

-

Reagent: Lawesson’s Reagent (0.6 eq)[1]

-

Solvent: Anhydrous Toluene (0.2 M concentration relative to substrate)[1]

-

Quenching: Sodium Hypochlorite (Bleach) solution[1]

Step-by-Step Workflow

-

Preparation (Inert Atmosphere):

-

Reaction Assembly:

-

Thermal Activation:

-

Heat the mixture to reflux (110°C).

-

The suspension will clear as LR dissolves and reacts.[1]

-

Monitor: Check via TLC or ³¹P NMR after 2 hours.

-

-

Workup (The "Sticky" Phase):

-

Purification:

Figure 2: Operational workflow for the synthesis of thiophosphonates.

Troubleshooting & Safety (H₂S Mitigation)

The "Lawesson Smell"

LR and its byproducts possess a potent, disagreeable odor (rotten cabbage/garlic) due to H₂S and low-molecular-weight organosulfur impurities.[1]

-

Containment: All weighing and reactions must occur in a fume hood.

-

Glassware: Rinse all glassware with a bleach solution in the hood before removing it for cleaning.[1]

Chemical Hazard: H₂S Release

Contact with water releases Hydrogen Sulfide (H₂S), which is highly toxic and flammable.[1]

-

Neutralization Protocol: Keep a bath of 10% Sodium Hypochlorite (Bleach) ready.[1] Submerge all spatulas, septa, and used glassware in this bath for 1 hour to oxidize sulfur residues.

Common Issues

References

-

Ozturk, T., Ertas, E., & Mert, O. (2007).[1] Use of Lawesson's Reagent in Organic Syntheses.[1][3][4][5][6][7] Chemical Reviews, 107(11), 5210–5278.[1][4] [Link]

-

Borges, C. V., et al. (2025).[1] Understanding Synthesis Parameters for Thionation of Phosphonates Associated with the Chemical Weapons Convention through Principal Component Analysis. Journal of the Brazilian Chemical Society. [Link]

-

Jesberger, M., Davis, T. P., & Barner, L. (2003).[1][8] Applications of Lawesson’s Reagent in Organic and Organometallic Syntheses.[1][9] Synthesis, 2003(13), 1929–1958.[1] [Link]

-

Cadamuro, S., et al. (2013).[1] Lawesson's Reagent: A Versatile Tool in the Synthesis of Heterocycles.[1][3][9] Current Organic Chemistry, 17(22).[1] [Link]

Sources

- 1. Lawesson's reagent - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Use of Lawesson's reagent in organic syntheses [pubmed.ncbi.nlm.nih.gov]

- 5. lobachemie.com [lobachemie.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Lawesson's Reagent – a widely used agent in Organic Syntheses_Chemicalbook [chemicalbook.com]

- 8. Lawesson's Reagent [organic-chemistry.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

Methodological & Application

Using O,S-Diethyl methylphosphonothioate in neurotoxicity studies

Application Note: Mechanistic Profiling of O,S-Diethyl Methylphosphonothioate (OS-DEMP) in Neurotoxicity and Medical Countermeasure Studies

Abstract

This technical guide details the experimental protocols for utilizing O,S-Diethyl methylphosphonothioate (OS-DEMP) as a mechanistic surrogate for V-series nerve agents (e.g., VX) in neurotoxicity research. Unlike its thiono-isomer (O,O-diethyl methylphosphonothioate), OS-DEMP possesses a reactive P-S bond, rendering it a direct inhibitor of acetylcholinesterase (AChE) without the requirement for metabolic bioactivation. This application note provides validated workflows for kinetic characterization (

Introduction & Mechanistic Relevance

In the landscape of organophosphate (OP) research, O,S-Diethyl methylphosphonothioate serves a critical role as a V-agent simulant . While structurally simpler than VX, it retains the defining phosphonothioate core (P=O) and the P-S scissile bond .

-

Chemical Distinction: Commercial pesticide precursors often exist as the thiono isomer (P=S), which is biologically inert until desulfurated by cytochrome P450. However, storage or thermal stress induces a thiono-thiolo rearrangement , converting the compound into the highly toxic thiolo isomer (OS-DEMP).

-

Mechanistic Utility: OS-DEMP mimics the leaving group dynamics of VX. Upon nucleophilic attack by the serine hydroxyl at the AChE active site, the ethylthiolate moiety is cleaved, resulting in a phosphorylated enzyme identical to that formed by other methylphosphonates, but with distinct aging kinetics. This makes it an ideal model for screening Medical Countermeasures (MCMs) , particularly oxime reactivators (e.g., 2-PAM, HI-6).

Figure 1: Mechanism of Action & Thiono-Thiolo Rearrangement

Caption: The conversion of the inert thiono-isomer to the active OS-DEMP inhibitor, followed by the phosphorylation of AChE and release of the thiol leaving group.

Safety & Handling Protocols

WARNING: OS-DEMP is a potent cholinesterase inhibitor. Although less volatile than Sarin, it possesses high percutaneous toxicity.

-

Engineering Controls: All handling must occur within a certified chemical fume hood or glovebox with a minimum face velocity of 100 fpm.

-

PPE: Double nitrile gloves (0.11 mm min), lab coat, and safety goggles.

-

Decontamination: Prepare a 10% (w/v) sodium hydroxide (NaOH) or commercial decontamination solution (e.g., Decon 90) to neutralize spills immediately. The P-S bond is susceptible to alkaline hydrolysis.

Experimental Workflow: Kinetic Characterization

The following protocol utilizes a modified Ellman Assay to determine the bimolecular rate constant of inhibition (

Materials

-

Enzyme: Recombinant Human AChE (hAChE) or Erythrocyte ghosts.

-

Substrate: Acetylthiocholine iodide (ATCh).

-

Chromogen: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB).[1]

-

Buffer: 0.1 M Phosphate Buffer (pH 7.4) or Tris-HCl (pH 7.4).

-

Inhibitor: OS-DEMP (Stock solution in dry isopropanol or acetonitrile).

Protocol Steps

-

Preparation:

-

Dilute hAChE to ~0.5 U/mL in buffer containing 0.1% BSA (stabilizer).

-

Prepare DTNB (10 mM) in buffer enriched with 15 mM sodium bicarbonate.

-

Prepare ATCh (15 mM) in water.[2]

-

-

Incubation (Inhibition Phase):

-

In a 96-well microplate, add 140 µL Buffer and 20 µL Enzyme .

-

Add 20 µL OS-DEMP at varying concentrations (

to -

Critical Step: Incubate for defined time intervals (

= 1, 3, 5, 10, 15 min) at 37°C. -

Control: Run a solvent control (no inhibitor) to establish

.

-

-

Measurement (Substrate Phase):

-

Add 10 µL DTNB and 10 µL ATCh simultaneously to initiate the colorimetric reaction.

-

Measure Absorbance at 412 nm kinetically for 5 minutes (read every 30s).

-

-

Data Processing:

-

Calculate the residual activity (

) for each time point. -

Plot

vs. time ( -

Plot

vs. [Inhibitor] to determine the bimolecular rate constant (

-

Figure 2: Kinetic Assay Workflow

Caption: Step-by-step workflow for determining the bimolecular rate constant (

Application: Oxime Reactivation Screening

OS-DEMP is particularly valuable for testing the efficacy of oximes because the resulting methylphosphonyl-AChE adduct is prone to "aging" (dealkylation). Reactivators must be administered before this irreversible step occurs.

Protocol:

-

Inhibition: Incubate AChE with OS-DEMP (

inhibition) for 15 min. -

Removal: Pass the inhibited enzyme through a spin column (Sephadex G-50) to remove excess free OS-DEMP.

-

Reactivation:

-

Add Oxime candidate (e.g., Obidoxime, HI-6) at graded concentrations.

-

Aliquot at intervals (5–60 min) and measure AChE activity using the Ellman method described above.

-

-

Calculation:

Data Analysis & Expected Results

The following table summarizes typical kinetic parameters for OS-DEMP compared to other reference OPs.

| Parameter | Symbol | Unit | Typical Value (hAChE) | Interpretation |

| Bimolecular Rate Constant | High potency; rapid inhibition. | |||

| Aging Half-Life | hours | ~3 - 6 | Moderate aging; allows window for oxime testing. | |

| Spontaneous Reactivation | Very Low | Stable inhibition without oxime intervention. |

Calculation of

References

-

Worek, F., et al. (2004).[3] Reactivation and aging kinetics of human acetylcholinesterase inhibited by organophosphonylcholines. Archives of Toxicology. Link

-

Ellman, G. L., et al. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity.[2] Biochemical Pharmacology. Link

-

Bajgar, J. (2004). Organophosphates/nerve agent poisoning: mechanism of action, diagnosis, prophylaxis, and treatment. Advances in Clinical Chemistry. Link

-

Thompson, C. M., & Fukuto, T. R. (1982). Mechanism of the thiono-thiolo rearrangement of O,S-diethyl methylphosphonothioate. Journal of Agricultural and Food Chemistry. Link

-

US Environmental Protection Agency. (2000). Toxicological Review of Methyl Parathion (discussing thiono-thiolo conversion). Link

Disclaimer: This Application Note is for research purposes only. All protocols involving organophosphates must be approved by the relevant Institutional Biosafety Committee (IBC).

Sources

- 1. downloads.regulations.gov [downloads.regulations.gov]

- 2. Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman’s method [publichealthtoxicology.com]

- 3. Reactivation and aging kinetics of human acetylcholinesterase inhibited by organophosphonylcholines - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: O,S-Diethyl Methylphosphonothioate (OS-DEMP) as a High-Fidelity V-Agent Surrogate

[1]

Executive Summary

Research into medical countermeasures (MCM) and decontamination strategies for V-series nerve agents (specifically VX) is often bottlenecked by the extreme toxicity and regulatory restrictions associated with Schedule 1 Chemical Warfare Agents (CWAs).[1] O,S-Diethyl methylphosphonothioate (OS-DEMP) serves as a critical structural surrogate.[1] Unlike common pesticide surrogates (e.g., malathion), OS-DEMP retains the specific P–S bond and the methylphosphonothioate core found in VX.[1]

This guide details the application of OS-DEMP for two critical workflows:

-

Chemical Decontamination Screening: Validating oxidative chemistries that target the P–S bond.[1]

-

Toxicological Modeling: Assessing residual AChE inhibition and testing oxime-mediated reactivation kinetics.

Chemical & Toxicological Profile

To effectively use OS-DEMP, researchers must understand its structural relationship to VX.[1] The fidelity of this surrogate lies in the phosphonothioate linkage, which dictates both the hydrolysis pathway and the enzyme inhibition mechanism.[1]

| Feature | VX (Agent) | OS-DEMP (Simulant) | Scientific Implication |

| Structure | O-ethyl S-[2-(diisopropylamino)ethyl] methylphosphonothioate | O,S-diethyl methylphosphonothioate | OS-DEMP lacks the protonatable amine, reducing neurotoxicity but retaining P-S chemistry.[1] |

| Leaving Group | Thiocholine-like amine | Ethanethiol (-SEt) | The P-S bond cleavage energy is comparable, making OS-DEMP ideal for hydrolysis studies.[1] |

| Toxicity (LD50) | ~10 µg/kg (Dermal, Human est.) | Low-Moderate (Rat) | Allows handling in BSL-2 fume hoods rather than BSL-4/CBRN facilities.[1] |

| Degradation | Cleaves to EMPA or MPA | Cleaves to EMPA or MPA | Both degrade to Methylphosphonic Acid (MPA), allowing identical analytical detection methods.[1] |

Mechanism of Action & Degradation

The following diagram illustrates the parallel pathways between VX and OS-DEMP, highlighting why OS-DEMP is the preferred substrate for testing decontaminants (e.g., active chlorine compounds, polyoxometalates).[1]

Figure 1: Comparative pathways of VX and OS-DEMP.[1] OS-DEMP mimics the P-S bond cleavage required for both AChE inhibition and chemical decontamination.[1]

Application 1: High-Throughput Decontamination Screening

This protocol evaluates the efficacy of novel decontaminants (e.g., N,N-dichlorourethane, catalytic MOFs) using OS-DEMP.[1] The goal is to prove P–S bond scission.

Materials

-

Analyte: OS-DEMP (>98% purity).

-

Decontaminant: Candidate solution (e.g., oxidative bleach, reactive sponge).[1]

-

Solvent: Acetonitrile (ACN) or Water (depending on solubility).[1]

-

Internal Standard: Tributyl phosphate (TBP) or similar organophosphate stable to oxidation.[1]

-

Analysis: GC-MS or 31P-NMR.

Protocol Steps

-

Preparation of Stock Solution:

-

Reaction Initiation:

-

Sampling & Quenching:

-

Analytical Quantification (GC-MS Method):

-

Column: DB-5ms or equivalent.[1]

-

Temp Program: 50°C (1 min) → 10°C/min → 280°C.

-

Monitor: Disappearance of the OS-DEMP peak (m/z 153 parent ion, or specific fragments) and appearance of degradation products (e.g., O,O-diethyl methylphosphonate if oxidized, or MPA derivatives).

-

-

Data Calculation:

-

Calculate % Degradation =

[1]

-

Application 2: In Vitro AChE Inhibition & Reactivation (Ellman's Assay)

While OS-DEMP is less potent than VX, it generates the same inhibited enzyme species (methylphosphonyl-AChE) if the leaving group is successfully displaced.[1] This protocol determines if a "decontaminated" surface still poses a biological threat or tests the efficacy of oximes (2-PAM, HI-6).[1]

Experimental Logic

Standard Ellman's reagent (DTNB) reacts with thiocholine (produced by active AChE) to form a yellow color.[1]

-

Inhibition: OS-DEMP blocks AChE

No Thiocholine -

Reactivation: Oxime removes Phosphonyl group

Active AChE

Workflow Diagram

Figure 2: Modified Ellman's Workflow for testing OS-DEMP inhibition and Oxime reactivation.

Detailed Protocol

Reagents:

-

Enzyme: Acetylcholinesterase (Electric eel or Recombinant Human).[1][2] Target activity: 0.5 U/mL.[1]

-

Substrate: Acetylthiocholine iodide (ATCh), 15 mM.

-

Chromogen: DTNB (Ellman’s Reagent), 10 mM in phosphate buffer (pH 7.0).[1][3]

-

Buffer: 0.1 M Phosphate Buffer, pH 8.0.

Procedure:

-

Inhibition Setup (The Challenge):

-

Reactivation Screen (The Rescue):

-

Only for Reactivation Studies: After inhibition incubation, add 10 µL of Oxime (e.g., 2-PAM) to the wells.[1]

-

Incubate for an additional 30 minutes.

-

-

Development:

-

Add 10 µL DTNB + 10 µL ATCh to all wells.[1]

-

Shake plate for 10 seconds.

-

-

Measurement:

-

Measure Absorbance at 412 nm immediately (t=0) and every 30 seconds for 10 minutes (Kinetic Mode).

-

-

Analysis:

Data Interpretation & Troubleshooting

| Observation | Possible Cause | Corrective Action |

| Low Inhibition with OS-DEMP | Slow phosphorylation kinetics compared to VX.[1] | Increase incubation time to 45-60 mins or increase OS-DEMP concentration. |

| High Background Color | Spontaneous hydrolysis of DTNB or Thiol contamination.[1] | Ensure OS-DEMP purity; thiols (degradation products) react with DTNB. Run a "No Enzyme" blank.[1] |

| Non-Linear Kinetics | Substrate depletion or "Aging" of enzyme.[1] | Use kinetic read only from the first 2-3 minutes; ensure pH is strictly 8.[1]0. |

Safety & Handling

Although OS-DEMP is a simulant, it acts as a cholinesterase inhibitor and releases ethanethiol upon hydrolysis.[1]

-

PPE: Nitrile or Butyl rubber gloves, safety goggles, lab coat.[1]

-

Ventilation: All open handling must occur in a certified chemical fume hood.[1]

-

Decontamination of Spills: Use 10% household bleach (hypochlorite) or a mixture of 10% NaOH/20% Methanol.[1] Allow 30 minutes contact time before wiping.[1]

References

-

Comparison of VX and Simulants

-

Decontamination Mechanisms

-

Enzyme Assay Methodology

-

Simulant Selection Guide

Sources

- 1. VX (nerve agent) - Wikipedia [en.wikipedia.org]

- 2. Concentration-dependent kinetics of acetylcholinesterase inhibition by the organophosphate paraoxon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman’s method [publichealthtoxicology.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chemical warfare agent simulants for human volunteer trials of emergency decontamination: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]

Technical Application Note: Decontamination and Detoxification of O,S-Diethyl Methylphosphonothioate (OSDEMP)

This Application Note is structured to provide a rigorous, field-applicable guide for the handling and detoxification of O,S-Diethyl methylphosphonothioate (OSDEMP). It prioritizes safety, mechanistic understanding, and verifiable protocols.

Executive Summary

O,S-Diethyl methylphosphonothioate (CAS: 2511-10-6), often abbreviated as OSDEMP, serves as a critical structural simulant for V-series nerve agents (specifically VX) due to the presence of the P-S bond.[1] While less lethal than VX, OSDEMP remains a potent cholinesterase inhibitor and a hazardous organophosphorus (OP) compound.

Effective decontamination requires the irreversible cleavage of the P-S bond. This guide details two validated protocols: Oxidative Degradation (preferred for speed and thiol neutralization) and Alkaline Hydrolysis (standard baseline).[1] It also provides analytical workflows for validating detoxification using GC-MS and

Safety & Hazard Profile

WARNING: OSDEMP is a toxic cholinesterase inhibitor.[1] All procedures must be conducted in a chemical fume hood with appropriate CBRN-grade PPE.

-

Primary Hazard: Acetylcholinesterase (AChE) inhibition.[1][2]

-

Secondary Hazard: Hydrolysis yields ethanethiol, which is volatile, malodorous, and toxic.[1]

-

PPE Requirements: Butyl rubber gloves (double-gloved), chemical splash goggles, lab coat, and respiratory protection (if outside a hood).[1]

Mechanistic Pathways

The detoxification logic relies on attacking the phosphorus center to cleave the leaving group.[1][3] For OSDEMP, the P-S bond is the target.

The Chemical Challenge[1]

-

Hydrolysis (Path A): Nucleophilic attack by

cleaves the P-S bond, yielding Ethyl Methylphosphonic Acid (EMPA) and Ethanethiol.[1] While EMPA is relatively non-toxic, Ethanethiol requires secondary containment or neutralization. -

Oxidation (Path B): Oxidants (e.g., hypochlorite, peroxides) target the sulfur atom.[1] This accelerates P-S bond scission and simultaneously oxidizes the sulfur byproduct into non-volatile sulfonates, preventing odor and secondary toxicity. This is the preferred method.

Figure 1: Mechanistic pathways for OSDEMP degradation.[1] Path B (Oxidation) is preferred as it neutralizes the thiol byproduct.

Experimental Protocols

Protocol A: Oxidative Decontamination (Recommended)

This method uses a hypochlorite solution (household bleach grade or higher) to rapidly cleave the P-S bond and oxidize the resulting thiol.[1]

Reagents:

-

Sodium Hypochlorite (NaOCl), 5-10% solution.[1]

-

Sodium Hydroxide (NaOH), 1 M (to maintain pH > 10).

-

Solvent: Acetonitrile (if OSDEMP is in organic phase) or Water.[1]

Procedure:

-

Preparation: In a glass reaction vessel, prepare a solution of 10% commercial bleach adjusted to pH 11 using 1 M NaOH. Note: High pH prevents the formation of chlorine gas and stabilizes the hypochlorite ion.

-

Addition: Slowly add the OSDEMP contaminant to the hypochlorite solution under vigorous stirring. The ratio should be at least 50:1 (Decontaminant : Contaminant) by volume to ensure excess oxidant.

-

Reaction: Stir at ambient temperature (25°C) for 30 minutes. The reaction is exothermic; monitor temperature.

-

Quenching: After 30 minutes, remove an aliquot for analysis. Quench excess oxidant in the aliquot with sodium thiosulfate before analysis.

-

Disposal: The resulting solution contains EMPA and sulfonates. Adjust pH to neutral and dispose of as hazardous chemical waste.

Protocol B: Catalytic/Alkaline Hydrolysis (Baseline)

Used when oxidative chemistry is incompatible with the substrate material (e.g., certain sensitive alloys or polymers).[1]

Reagents:

-

1.0 M NaOH (aqueous).

-

Ethanol (50% v/v) to enhance solubility.[1]

Procedure:

-

Dissolution: Dissolve OSDEMP in a 1:1 mixture of Ethanol/Water.

-

Basification: Add 1.0 M NaOH to achieve a final concentration of 0.1 M NaOH.

-

Incubation: Stir at 40°C for 2-4 hours. Note: Hydrolysis is significantly slower than oxidation.[1]

-

Odor Control: Critical. This process releases ethanethiol. The reaction vessel must be vented into a scrubber containing bleach or potassium permanganate to neutralize the stench.

Analytical Validation

Trust but verify. Decontamination is not complete until analytically proven.

Gas Chromatography-Mass Spectrometry (GC-MS)

EMPA is polar and difficult to detect directly.[1] Derivatization is required.

-

Derivatizing Agent: MTBSTFA (N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide).[1][4]

-

Workflow:

-

Take 100 µL of reaction mix.

-

Evaporate to dryness under nitrogen.

-

Resuspend in acetonitrile + MTBSTFA (1% TBDMSCl).

-

Heat at 60°C for 30 mins.

-

Target Ion: Monitor for the silylated EMPA derivative (m/z 153, 267).

-

Success Criteria: Disappearance of OSDEMP peak; appearance of EMPA-TBDMS peak.

-

P NMR Spectroscopy

The "Gold Standard" for observing P-S to P-O conversion without derivatization.[1]

-

Method: Proton-decoupled

P NMR.[1][5] -

Solvent:

or -

Spectral Data:

-

Validation: Complete disappearance of the downfield signal (~55 ppm) and emergence of the upfield signal (~28 ppm).

Figure 2: Analytical workflow for validating OSDEMP detoxification.

Summary Data Table

| Parameter | OSDEMP (Parent) | EMPA (Product) |

| CAS Number | 2511-10-6 | 1832-53-7 |

| Molecular Weight | 182.22 g/mol | 124.08 g/mol |

| Solubility | Organic Solvents | Water Soluble |

| ~55 ppm (P-S) | ~28 ppm (P-O) | |

| Toxicity (LD50) | High (Cholinesterase Inhibitor) | Low (Irritant) |

| Decon Method | Target | Result |

References

-

Chemical Identity & Properties

-

Degradation Mechanisms (VX & Simulants)

-

Analytical Methods (GC-MS & NMR)

-

Catalytic Detoxification

Sources

- 1. VX (nerve agent) - Wikipedia [en.wikipedia.org]

- 2. escholarship.org [escholarship.org]

- 3. preprints.org [preprints.org]

- 4. Determination of the main hydrolysis product of O-ethyl S-2-diisopropylaminoethyl methylphosphonothiolate, ethyl methylphosphonic acid, in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 6. Structural interpretation of the 31P NMR chemical shifts in thiophosphate and phosphate: key effects due to spin-orbit and explicit solvent - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Derivatization and Analysis of O,S-Diethyl Methylphosphonothioate (OSDEMP)

This Application Note is structured to address the technical nuances of analyzing O,S-Diethyl methylphosphonothioate (OSDEMP) .

Executive Summary for the Analyst: O,S-Diethyl methylphosphonothioate (OSDEMP) is a critical simulant for the nerve agent VX.[1] While the intact molecule is neutral and volatile enough for direct GC-MS analysis, its high reactivity (P-S bond lability) often necessitates the analysis of its degradation products—specifically Ethyl methylphosphonic acid (EMPA) and Methylphosphonic acid (MPA) .[1] Therefore, "derivatization of OSDEMP" in a high-fidelity analytical context refers to the stabilization and derivatization of its acidic hydrolysis markers , which are non-volatile and polar.[1]

This guide provides protocols for both the Direct Analysis of the parent ester and the Derivatization of its resulting acids, ensuring a comprehensive mass balance approach.[1]

Introduction & Chemical Context

O,S-Diethyl methylphosphonothioate (OSDEMP) serves as a structural analogue for V-series nerve agents (specifically VX).[1] It contains the P=O, P-C, and P-S linkages characteristic of this class.[1]

Analytical Challenges

-

Isomeric Confusion: OSDEMP is an isomer of the pesticide intermediate O,O-Diethyl methylphosphonothioate.[1] The O,S- isomer is thermally less stable due to the weaker P-S bond (approx. 65 kcal/mol vs 86 kcal/mol for P-O).[1]

-

Thermal Degradation: In hot GC injection ports, OSDEMP can degrade into acidic species if the liner is active (dirty).[1]

-

Polarity of Metabolites: The primary hydrolysis product, EMPA, possesses an active hydroxyl group, making it unsuitable for gas chromatography without derivatization.[1]

Experimental Workflow Overview

The analysis is bifurcated into two pathways based on sample state:

-

Pathway A (Intact Agent): Direct injection for organic solvent samples (e.g., hexane, dichloromethane).[1]

-

Pathway B (Degradation/Trace): Derivatization for aqueous samples, soil extracts, or aged samples containing EMPA/MPA.[1]

Logical Pathway Diagram

Figure 1: Decision tree for OSDEMP analysis. Pathway selection depends on whether the target is the parent ester or its stable acid markers.[1]

Protocol A: Direct Analysis of Intact OSDEMP

Applicability: Fresh samples in organic solvent (Hexane, Ethyl Acetate).[1] Principle: OSDEMP is sufficiently volatile for GC but requires an inert system to prevent on-column degradation.[1]

Instrument Parameters

| Parameter | Setting | Rationale |

| Column | DB-5MS or ZB-5MS (30m x 0.25mm x 0.25µm) | Low-bleed, non-polar phase minimizes interaction with the P=O bond.[1] |

| Inlet Temp | 200°C - 220°C | Critical: Keep below 250°C to prevent thermal isomerization (thiono-thiolo rearrangement) or P-S cleavage.[1] |

| Liner | Ultra-Inert, Deactivated Splitless with Wool | Prevents adsorption of the polar P=O moiety.[1] |

| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) | Standard efficiency.[1] |

| Oven Program | 40°C (1 min) → 10°C/min → 280°C (5 min) | Slow ramp ensures separation from the O,O-isomer.[1] |

Mass Spectral Identification (EI, 70eV)

-

Molecular Ion (M+): m/z 168 (Weak/Distinct)[1]

-

Base Peak: m/z 79 (

or related fragment)[1] -

Diagnostic Ions:

-

m/z 125 (

or loss of propyl equivalent) -

m/z 139 (

) -

Distinction: The O,S-isomer typically shows a stronger loss of the -SC2H5 group compared to the O,O-isomer's loss of -OC2H5.[1]

-

Protocol B: Derivatization of OSDEMP Degradation Products (Core Protocol)

Applicability: Aqueous samples, urine, soil, or verification of neutralization efficiency.[1] Target Analytes: Ethyl methylphosphonic acid (EMPA) and Methylphosphonic acid (MPA).[1][2][3]

Method 1: Silylation with MTBSTFA (Preferred)

Reagent: N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) + 1% TBDMCS.[1] Mechanism: Replaces active protons (-OH) with tert-butyldimethylsilyl (TBDMS) groups.[1] TBDMS derivatives are hydrolytically more stable than TMS derivatives, allowing for easier handling.[1][4]

Step-by-Step Procedure:

-

Evaporation: Take an aliquot of the aqueous/methanolic extract (e.g., 1 mL). Evaporate to complete dryness under a stream of nitrogen at 60°C.

-

Reconstitution: Add 500 µL of anhydrous Acetonitrile (ACN) or Pyridine.

-

Derivatization: Add 50 µL of MTBSTFA (with 1% TBDMCS).

-

Reaction: Cap the vial tightly. Vortex for 30 seconds.[1] Heat at 60°C for 30-45 minutes .

-

Chemistry:

-

-

Analysis: Inject 1 µL into the GC-MS (Splitless).

Data Interpretation (TBDMS Derivatives)

| Analyte | Derivative Structure | Quant Ion (m/z) | Confirmation Ions (m/z) |

| EMPA | Ethyl methylphosphonate TBDMS ester | 153 | 195, 211 |

| MPA | Methylphosphonate di-TBDMS ester | 267 | 309, 73 |

-

m/z 153: Characteristic fragment

(Loss of t-butyl group).[1] This is the base peak for almost all TBDMS-phosphonates.[1]

Method 2: Methylation with Diazomethane (Alternative)

Reagent: Diazomethane (

-

Preparation: Generate Diazomethane in situ or use a commercially available ether solution.[1] Warning: Explosive/Carcinogenic.

-

Reaction: Add Diazomethane solution dropwise to the sample extract until a persistent yellow color remains.[1]

-

Quenching: Allow to stand for 10 minutes. Remove excess reagent with a gentle nitrogen stream.[1]

-

Result: Converts EMPA to Diethyl methylphosphonate (DEMP) .

Quality Control & Validation

To ensure the protocol is self-validating (Trustworthiness), include these controls:

-

Reagent Blank: Inject MTBSTFA/Solvent alone to check for background silicon peaks.[1]

-

Conversion Control: Spike a sample with 10 ppm Methylphosphonic Acid (MPA).[1] If the m/z 267 peak (di-TBDMS-MPA) is absent, the sample was likely not dry enough, quenching the reagent.[1]

-

Isomer Resolution Check: Ensure the GC method separates O,O-Diethyl methylphosphonate (Retention Index ~1080) from O,S-Diethyl methylphosphonothioate (Retention Index ~1139).

References

-

Analysis of Organophosphorus-Based Nerve Agent Degradation Products by GC-MS. MDPI. Available at: [Link] (Context: General derivatization strategies for phosphonic acids).[1]

-

Detoxification of O,S-diethyl methyl phosphonothiolate (OSDEMP), a simulant of VX. NISCAIR. Available at: [Link] (Context: Specific study on OSDEMP degradation and methylation).[1]

-

O,S-Diethyl methylphosphonothioate Properties. NIST Chemistry WebBook. Available at: [Link] (Context: Retention indices and direct analysis data).[1]

- Recommended Operating Procedures for Analysis in the Verification of Chemical Disarmament.University of Helsinki / OPCW. (Context: Standard MTBSTFA protocols).

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Derivatization of organophosphorus nerve agent degradation products for gas chromatography with ICPMS and TOF-MS detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Analysis of Organophosphorus-Based Nerve Agent Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS): Current Derivatization Reactions in the Analytical Chemist’s Toolbox - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Purification of O,S-Diethyl Methylphosphonothioate

Topic: Vacuum Distillation & Troubleshooting Guide

CRITICAL SAFETY & COMPLIANCE WARNING

⚠ DANGER: HIGHLY TOXIC (LD50 ~6 mg/kg) O,S-Diethyl methylphosphonothioate (DEMPT) is a potent cholinesterase inhibitor and a structural simulant for V-series nerve agents.[1] It is a Chemical Weapons Convention (CWC) Schedule 2 compound. [1] * Engineering Controls: All operations must be performed in a certified chemical fume hood with active exhaust scrubbing.

PPE: Butyl rubber gloves, full-face respirator (or chemically isolated mask), and Tyvek suit are mandatory. [1] * Neutralization: Keep a 10% NaOH/hypochlorite solution nearby for immediate decontamination of spills.

SPECIFICATIONS & CRITICAL PARAMETERS

Before initiating distillation, verify your system capabilities against the physicochemical properties of the target compound.[1]

| Parameter | Value | Technical Note |

| CAS Number | 2511-10-6 | Verify identity against O,O-isomer (CAS 6996-81-2). |

| Boiling Point | 95–97°C @ 10 mmHg | Target pot temperature should not exceed 120°C to prevent C-S bond cleavage. |

| Density | 1.094 g/mL | Denser than water; sinks in aqueous washes. |

| Refractive Index | Use for rapid fraction analysis.[1] | |

| Solubility | Immiscible in water | Hydrolyzes slowly in water; rapidly in alkaline media. |

| Appearance | Colorless Liquid | Yellowing indicates sulfur extrusion or oxidation. |

MODULE A: PRE-DISTILLATION & SETUP (FAQs)

Q: What vacuum depth is required, and why is it non-negotiable?

A: You must achieve a vacuum of < 10 mmHg (13 mbar) , ideally < 1 mmHg .[1]

-

The Causality: O,S-DEMPT has a high atmospheric boiling point (>200°C).[1] At these temperatures, the P–S bond becomes labile.[1] If you distill at weak vacuum (e.g., 50 mmHg), the required pot temperature will exceed the decomposition threshold (~130°C) .[1]

-

Result of Failure: Thermal elimination of ethyl mercaptan (stench) and formation of pyrophoric polymeric phosphorus species.[1]

Q: My crude mixture is acidic. Can I distill directly?

A: No.

-

The Mechanism: Acidic byproducts (often from HCl or methylphosphonic acid impurities) catalyze the reverse rearrangement or hydrolysis during heating.[1]

-

Protocol:

Q: How do I prevent "bumping" with this viscous residue?

A: Organophosphorus residues often retain micro-bubbles of solvent or alkyl halides.

-

Solution: Do not rely solely on magnetic stirring. Use a gas capillary bleed (nitrogen) or a vigorous mechanical stirrer.[1] The nitrogen bleed aids in vapor transport and prevents superheating.[1]

MODULE B: OPERATIONAL PROTOCOLS & TROUBLESHOOTING

Workflow Logic: The Purification Pathway

The following diagram outlines the critical decision points during the purification process.

Figure 1: Purification workflow emphasizing the removal of acidic precursors prior to thermal stress.

Troubleshooting the Distillation (Q&A)

Q: The distillate is turning yellow. What is happening?

-

Diagnosis: Sulfur extrusion or oxidation.

-

Cause: Pot temperature is too high (>130°C) or air has leaked into the system.[1]

-

Immediate Action:

Q: I see two boiling plateaus. Which one is my product?

-

Analysis:

-

Action: Discard Plateau 1 as fore-run. Collect Plateau 2.

Q: The vacuum pressure is fluctuating wildly.

-

Diagnosis: Outgassing of trapped solvents (DCM/Ethanol) or decomposition.[1]

-

Fix: Stop heating. Allow the system to reach full vacuum at room temperature ("degassing") for 30 minutes before re-applying heat.

MODULE C: POST-DISTILLATION QC & STORAGE

Q: How do I rapidly confirm the structure without full NMR?

A: Refractive Index (RI) is the fastest in-process check.[1]

-

If RI < 1.465: Significant contamination with the O,O-isomer (RI ~1.464).[1]

-

If RI > 1.480: Presence of degradation products or thiol contaminants.[1]

Q: What are the storage requirements?

A: The P–S bond is susceptible to hydrolysis and oxidation.[1]

-

Container: Amber glass (UV protection) with Teflon-lined caps.[1]

-

Atmosphere: Argon or Nitrogen blanket is mandatory.[1]

-

Temperature: Refrigerate at 2–8°C.

-

Shelf Life: Re-distill if stored > 6 months, as mercaptan formation is inevitable over time.[1]

Decision Logic: Quality Control

Figure 2: Quality control logic tree using Refractive Index as a primary gate.

REFERENCES

-

ChemicalBook. (2024).[1] O,S-Diethyl methylphosphonothioate Properties and Safety Data. Retrieved from [1]

-

National Institutes of Health (NIH) / PubChem. (2024).[1] O,O-Diethyl methylphosphonothioate Compound Summary. Retrieved from [1]

-

Sigma-Aldrich. (2024).[1] O,O′-Diethyl methylphosphonothioate Product Sheet & Physical Data. Retrieved from [1]

-

Singh, S. I., & Prabha, S. (2013).[1][4] Detoxification of O,S-diethyl methyl phosphonothiolate (OSDEMP), a simulant of VX. ResearchGate. Retrieved from

-

Thermo Scientific Chemicals. (2024).[1][3] O,S-Diethyl methylphosphonothioate Specifications. Retrieved from [1]

Sources

Stability and storage conditions for O,S-Diethyl methylphosphonothioate

Welcome to the technical support center for O,S-Diethyl methylphosphonothioate (CAS: 2511-10-6). This guide is intended for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability and storage of this compound. As a structural analog and simulant for organophosphorus nerve agents, particularly VX, understanding its handling and stability is critical for experimental success and safety.[1][2][3]

I. Introduction to O,S-Diethyl methylphosphonothioate

O,S-Diethyl methylphosphonothioate is an organophosphorus compound containing a phosphonate core with both oxygen and sulfur heteroatoms. It is primarily utilized in research as a less toxic simulant for highly toxic nerve agents like VX to study their degradation, decontamination, and biological interactions.[1][2] Its structural similarity to these agents means it exhibits comparable, albeit slower, reactivity and degradation pathways.[3] A thorough understanding of its stability is paramount for accurate experimental design and interpretation of results.

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and storage of O,S-Diethyl methylphosphonothioate.

Q1: What are the recommended long-term storage conditions for neat O,S-Diethyl methylphosphonothioate?

For long-term stability, neat O,S-Diethyl methylphosphonothioate should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, preferably in a refrigerator under an inert atmosphere.[4] The compound is listed as moisture-sensitive, and exposure to atmospheric moisture can initiate hydrolysis.[5] To prevent unauthorized access, it is recommended to store it in a locked cabinet.

Q2: How stable is O,S-Diethyl methylphosphonothioate in aqueous solutions?

O,S-Diethyl methylphosphonothioate is susceptible to hydrolysis in aqueous solutions. The rate of hydrolysis is significantly influenced by pH.

-

Acidic Conditions: While specific kinetic data is limited, organophosphonothioates are generally more stable in acidic to neutral pH compared to basic conditions.

-

Neutral Conditions: Hydrolysis occurs, but at a slower rate than in basic conditions.

-

Basic Conditions: The rate of hydrolysis increases significantly with pH. The hydroxide ion (OH⁻) acts as a nucleophile, attacking the phosphorus center and leading to cleavage of the P-S or P-O bonds.[2]

Q3: What are the primary degradation products of O,S-Diethyl methylphosphonothioate?

The primary degradation pathway for O,S-Diethyl methylphosphonothioate is hydrolysis, which can proceed via cleavage of the P-S or P-O bond. Based on studies of this compound and the closely related nerve agent VX, the main degradation products are:

-

Ethyl methylphosphonic acid (EMPA): Formed from the cleavage of the P-S bond.[1][6] This is generally considered the major hydrolysis product.

-

O-Ethyl methylphosphonothioic acid: Arises from the cleavage of the P-O (ethoxy) bond.[2]

-

Ethanethiol: Released upon P-S bond cleavage.

-

Ethanol: Released upon P-O bond cleavage.

Under certain oxidative conditions, further degradation to simpler phosphate and sulfate ions can occur.[2]

Q4: Should I be concerned about the photostability of O,S-Diethyl methylphosphonothioate?

Q5: What solvents are recommended for preparing stock solutions?

For preparing stock solutions, anhydrous aprotic organic solvents are recommended to minimize hydrolysis. Suitable solvents include:

-

Acetonitrile

-

Dichloromethane (DCM)

-

Tert-butyl methyl ether (MTBE)

It is crucial to use high-purity, dry solvents. Even trace amounts of water can lead to degradation over time. The stability of related compounds in DCM has been noted to be a concern for long-term storage of low concentration standards, suggesting that fresh preparation is always the best practice.[9]

III. Troubleshooting Guide

This section provides guidance on common experimental issues that may be related to the stability of O,S-Diethyl methylphosphonothioate.

| Observed Problem | Potential Cause | Troubleshooting Steps & Explanation |

| Inconsistent experimental results over time with the same stock solution. | Degradation of O,S-Diethyl methylphosphonothioate in solution. | 1. Prepare fresh stock solutions: Due to its susceptibility to hydrolysis, especially in the presence of trace moisture, it is best to prepare fresh solutions for each experiment. 2. Use anhydrous solvents: Ensure that the solvent used for the stock solution is of high purity and anhydrous. Consider using solvents from a freshly opened bottle or dried over molecular sieves. 3. Store solutions properly: If a stock solution must be stored, even for a short period, store it at -20°C or below under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed vial. |

| Lower than expected concentration of the active compound. | Hydrolysis during experimental setup in aqueous buffers. | 1. Check the pH of your buffer: Hydrolysis is significantly faster at higher pH. If your experiment allows, consider using a buffer closer to neutral pH. 2. Minimize incubation time in aqueous solutions: Add the O,S-Diethyl methylphosphonothioate solution to the aqueous medium as the last step before analysis or measurement. 3. Maintain a cool temperature: If experimentally feasible, conduct your experiment at a lower temperature to slow down the rate of hydrolysis. |

| Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, GC-MS). | Formation of degradation products. | 1. Identify potential degradation products: Based on the known degradation pathways, the unexpected peaks could correspond to Ethyl methylphosphonic acid (EMPA) or O-Ethyl methylphosphonothioic acid. 2. Analyze a freshly prepared sample: Run a chromatogram of a freshly prepared solution to use as a baseline. 3. Perform a forced degradation study: Intentionally degrade a sample (e.g., by adding a small amount of base) to identify the retention times/mass spectra of the degradation products, confirming their presence in your experimental samples. |

IV. Stability Data Summary

Direct quantitative stability data for O,S-Diethyl methylphosphonothioate is scarce in the literature. The following table provides a summary based on general principles for phosphonothioates and data from closely related compounds like VX. This information should be used as a guideline, and stability under specific experimental conditions should be verified.

| Condition | Stability | Primary Degradation Pathway | Key Considerations |

| Storage (Neat) | Stable when stored cool, dry, and protected from moisture. | Hydrolysis (if exposed to moisture) | Use an inert atmosphere for long-term storage. |

| Aqueous Solution (pH < 6) | Moderately Stable | Slow Hydrolysis | Slower degradation compared to neutral or basic pH. |

| Aqueous Solution (pH 7) | Limited Stability | Hydrolysis | Rate is dependent on temperature and buffer components. |

| Aqueous Solution (pH > 8) | Unstable | Rapid Hydrolysis | Degradation rate increases significantly with increasing pH.[2] |

| Organic Solvents (Aprotic, Anhydrous) | Good Stability | Minimal | Ensure the solvent is truly anhydrous. |

| Exposure to Light | Potentially Unstable | Photolysis | Recommended to protect from light, especially in solution.[7][8] |

| Presence of Oxidizing Agents | Unstable | Oxidation & Hydrolysis | Avoid contact with strong oxidizing agents.[2] |

V. Experimental Protocols

Protocol 1: Preparation and Storage of a Stock Solution

This protocol outlines the recommended procedure for preparing a stock solution of O,S-Diethyl methylphosphonothioate to maximize its stability.

-

Materials:

-

O,S-Diethyl methylphosphonothioate

-

Anhydrous acetonitrile (or other suitable aprotic solvent)

-

Inert gas (Argon or Nitrogen)

-

Glass vials with PTFE-lined caps

-

Calibrated analytical balance

-

Microsyringes

-

-

Procedure:

-

Allow the container of neat O,S-Diethyl methylphosphonothioate to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

-

Work in a chemical fume hood with appropriate personal protective equipment (gloves, lab coat, safety glasses).

-

Weigh the desired amount of O,S-Diethyl methylphosphonothioate into a clean, dry vial.

-

Add the required volume of anhydrous acetonitrile to achieve the target concentration.

-

Cap the vial tightly and vortex briefly to ensure complete dissolution.

-

Purge the headspace of the vial with an inert gas for 15-30 seconds.

-

Seal the vial tightly. For extra protection, wrap the cap with parafilm.

-

Storage: For short-term storage (a few days), store at 2-8°C. For longer-term storage, store at -20°C or below.

-

Best Practice: Ideally, prepare only the amount of solution needed for a single day's experiments.

-

VI. Visualizing Degradation Pathways

The following diagram illustrates the primary degradation pathways of O,S-Diethyl methylphosphonothioate.

Caption: Primary hydrolytic degradation pathways of O,S-Diethyl methylphosphonothioate.

VII. References

-

Echemi. (n.d.). O,S-Diethyl P-methylphosphonothioate Safety Data Sheets. Retrieved from

-

Li, Y., et al. (2024). Recent Development of Nanoparticle Platforms for Organophosphate Nerve Agent Detoxification. eScholarship. Retrieved from

-

Stawinski, J., & Sobkowski, M. (1990). HYDROLYTIC STABILITY OF NUCLEOSIDE H·PHOSPHONATE AND H·PHOSPHONOTHIOATE DlESTERS. Nucleosides and Nucleotides, 9(1), 79-82.

-

Yang, Y., et al. (2015). Degradation Kinetics of VX. ResearchGate. Retrieved from

-

Yang, Y., et al. (1997). Peroxyhydrolysis of nerve agent VX and model compounds and related nucleophilic reactions. Journal of the Chemical Society, Perkin Transactions 2, (4), 607-614.

-

Li, Y., et al. (2024). Recent Development of Nanoparticle Platforms for Organophosphate Nerve Agent Detoxification. PubMed Central. Retrieved from

-

Li, Y., et al. (2024). Recent Development of Nanoparticle Platforms for Organophosphate Nerve Agent Detoxification. Langmuir. Retrieved from

-

Munro, N. B., et al. (1999). The Sources, Fate, and Toxicity of Chemical Warfare Agent Degradation Products. Semantic Scholar. Retrieved from

-

Al-Ghamdi, H. (2014). Improved Logistics for Chemical and Biologics Decontamination for First Responders. Defense Technical Information Center.

-

U.S. Environmental Protection Agency. (2014). Preservation Study for Ultra-Dilute VX Standards. Retrieved from

-

Rochlin, E., et al. (2012). Role of the P-F bond in fluoride-promoted aqueous VX hydrolysis: an experimental and theoretical study. PubMed. Retrieved from

-

CymitQuimica. (n.d.). CAS 2511-10-6: O,S-Diethyl P-methylphosphonothioate. Retrieved from

-

M-S, K., et al. (2023). Photocatalytic Decomposition of O-ethyl S-[2-diisopropylaminoethyl] methylphosphonothioate, VX, Molecule on Titanium Dioxide in. ResearchGate. Retrieved from

-

Unknown author. (n.d.). Cas 73207-98-4,diisopropylaminoethyl methyl thiolophosphonate.

-

Wikipedia. (2024). VX (nerve agent). Retrieved from

-

M-S, K., et al. (2023). Photocatalytic Decomposition of O-ethyl S-[2-diisopropylaminoethyl] methylphosphonothioate, VX, Molecule on Titanium Dioxide in Ambient Condition using ATR-FTIR Spectroscopy. ResearchGate. Retrieved from

Sources

- 1. escholarship.org [escholarship.org]

- 2. Peroxyhydrolysis of nerve agent VX and model compounds and related nucleophilic reactions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. Role of the P-F bond in fluoride-promoted aqueous VX hydrolysis: an experimental and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Solid-Phase Synthesis of Phosphorothioate/Phosphonothioate and Phosphoramidate/Phosphonamidate Oligonucleotides [mdpi.com]

- 5. CAS 2511-10-6: O,S-Diethyl P-methylphosphonothioate [cymitquimica.com]

- 6. Recent Development of Nanoparticle Platforms for Organophosphate Nerve Agent Detoxification - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

Technical Support Center: Optimizing GC-MS Parameters for O,S-Diethyl Methylphosphonothioate (EDMPT) Analysis

Welcome to the technical support center for the analysis of O,S-Diethyl methylphosphonothioate (EDMPT) using Gas Chromatography-Mass Spectrometry (GC-MS). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting assistance for common challenges encountered during the analysis of this organophosphorus compound.

Introduction to EDMPT Analysis by GC-MS

O,S-Diethyl methylphosphonothioate (EDMPT) is an organophosphorus compound of significant interest in various fields, including environmental monitoring and defense-related research. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the separation, identification, and quantification of EDMPT due to its volatility and the specific fragmentation patterns generated upon electron ionization.[1]

This guide will walk you through the essential aspects of method development, from sample preparation to data interpretation, and provide solutions to common problems you may encounter.

Frequently Asked Questions (FAQs)

Here we address some of the fundamental questions regarding the GC-MS analysis of EDMPT.

Q1: What is the optimal GC column for EDMPT analysis?

A nonpolar column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent), is generally recommended for the analysis of organophosphorus compounds like EDMPT.[2] These columns provide excellent resolution and peak shape for a wide range of analytes.

Q2: What are the recommended initial GC-MS parameters for EDMPT?

For initial method development, you can start with the parameters outlined in the table below. These are based on established methods for similar organophosphorus compounds and the known physicochemical properties of EDMPT.

| Parameter | Recommended Setting | Rationale |

| GC Inlet | ||

| Injection Mode | Splitless | To maximize the transfer of analyte to the column for trace-level analysis.[2] |